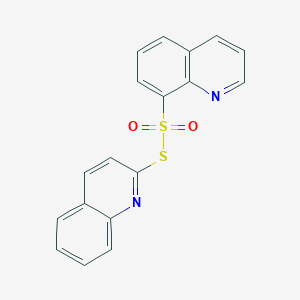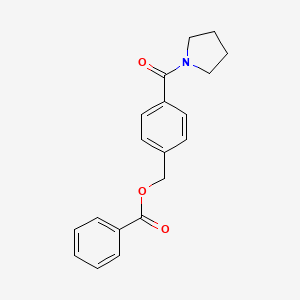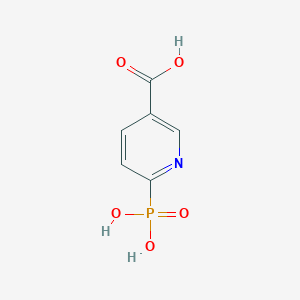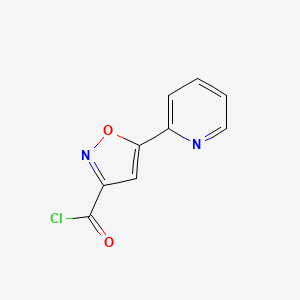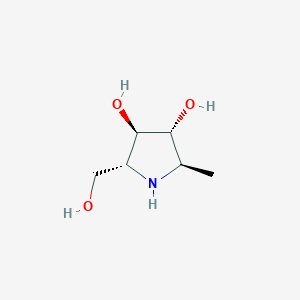
6-Deoxy-DMDP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL is a compound with a specific stereochemistry, indicating the spatial arrangement of its atoms This compound is characterized by the presence of hydroxyl groups and a methyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or other pyrrolidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-(4-HYDROXYPHENYL)PYRROLIDINE-3,4-DIOL
- (2R,3R,4R,5R)-4-HYDROXY-5-(HYDROXYMETHYL)-3-(2-METHOXYETHOXY)TETRAHYDROFURAN-2-YL
Uniqueness
(2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
InChI Key |
YRBKDBZXOAEMOT-KVTDHHQDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O |
Canonical SMILES |
CC1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


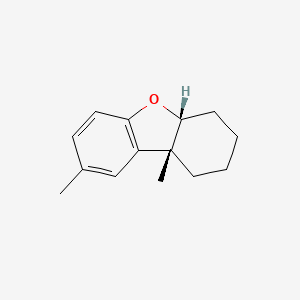

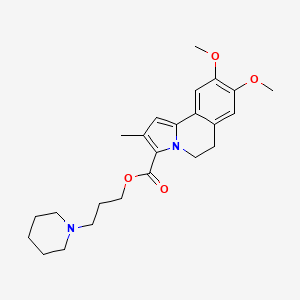
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
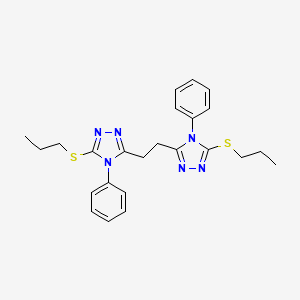
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
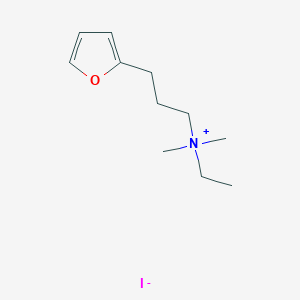
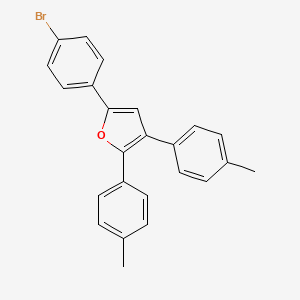
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
